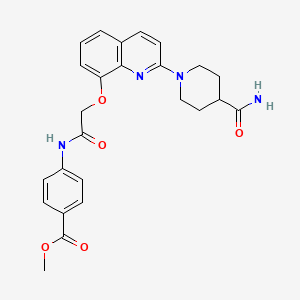

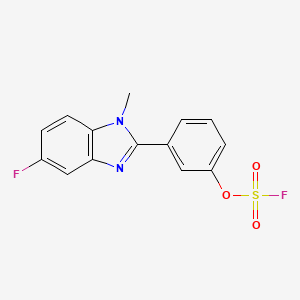

![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)

3-[(Isopropoxycarbonyl)amino]phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative . It is a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .

Molecular Structure Analysis

The molecular formula of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is C10H14BNO4 . The molecular weight is 223.03 . More detailed structural information is not available.Chemical Reactions Analysis

3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols . It can also be used as a reagent in Suzuki-Miyaura coupling reactions .科学的研究の応用

Separation of Phenolic Acids

Phenylboronic acid and amino bifunctional modified silica gel, which contains 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, has been used to develop a rapid separation method for phenolic acids . This method has been applied to the crude extract of Clerodendranthus spicatus, capturing 93.24% of the phenolic acids .

Antioxidant Activity

The isolated phenolic acids from Clerodendranthus spicatus, separated using the aforementioned method, have demonstrated great DPPH, ABTS, and hydroxyl radicals scavenging activities and ferric reducing power . This indicates the potential antioxidant activity of compounds separated using 3-[(Isopropoxycarbonyl)amino]phenylboronic acid.

Hypoglycemic Effect

The isolated phenolic acids also demonstrated effective inhibition of α-amylase and α-glucosidase activities . This suggests that 3-[(Isopropoxycarbonyl)amino]phenylboronic acid could potentially be used in the development of hypoglycemic agents.

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials, which can include 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, have been used in drug delivery systems . The boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules, making it useful for targeted drug delivery.

Biosensors

The same property that makes phenylboronic acid useful in drug delivery systems also makes it useful in biosensors . The ability to form reversible covalent bonds with diols allows for the detection of these molecules, which can be useful in a variety of biological contexts.

Interactions with Glucose and Sialic Acid

Phenylboronic acid-decorated polymeric nanomaterials have been used to study interactions with glucose and sialic acid . This could have implications for the study of diseases like diabetes, where glucose monitoring is crucial.

Safety and Hazards

特性

IUPAC Name |

[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJOHPRULZBYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

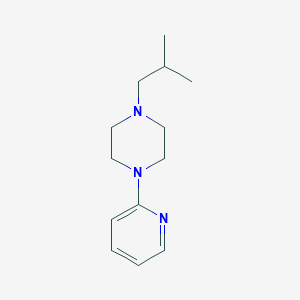

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

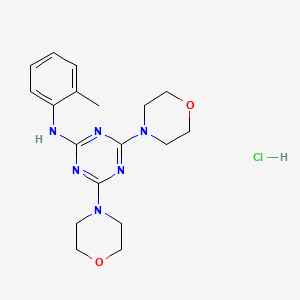

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)

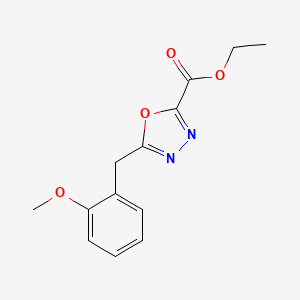

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)

![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)

![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)